molecular formula C13H14N2O2S B274137 Benzenesulfonamide, 4-ethyl-N-2-pyridinyl-

Benzenesulfonamide, 4-ethyl-N-2-pyridinyl-

Cat. No.: B274137
M. Wt: 262.33 g/mol
InChI Key: QFKCEHLRISHVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry This compound features a pyridine ring attached to a benzenesulfonamide moiety, with an ethyl group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzenesulfonyl chloride and 2-aminopyridine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-ethylbenzenesulfonyl chloride is added dropwise to a solution of 2-aminopyridine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure Benzenesulfonamide, 4-ethyl-N-2-pyridinyl-.

Industrial Production Methods

In an industrial setting, the production of Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The pyridine ring can also interact with various receptors and enzymes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-pyridin-2-yl-benzenesulfonamide
  • 4-Amino-N-pyridin-2-yl-benzenesulfonamide
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the pyridine and sulfonamide groups also provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

4-ethyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-2-11-6-8-12(9-7-11)18(16,17)15-13-5-3-4-10-14-13/h3-10H,2H2,1H3,(H,14,15)

InChI Key

QFKCEHLRISHVQY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2

solubility

39.3 [ug/mL]

Origin of Product

United States

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